N1-(4-chlorobenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4-chlorobenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of a chlorobenzyl group, a phenylpiperazine moiety, and an oxalamide linkage, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary targets of N1-(4-chlorobenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide are oxidoreductase proteins . These proteins play a crucial role in biological systems as they catalyze oxidation-reduction reactions, which involve the transfer of electrons from a reductant (electron donor) to an oxidant (electron acceptor).
Mode of Action
The compound interacts with its targets, the oxidoreductase proteins, through a process known as molecular docking . This interaction can lead to changes in the protein’s function, potentially inhibiting or enhancing its activity. The specific changes resulting from this interaction depend on the structure of the compound and the protein, as well as the nature of the binding site.
Biochemical Pathways
While the exact biochemical pathways affected by this compound are not fully understood, it is known that oxidoreductase proteins are involved in a wide range of biological processes. These include cellular respiration, detoxification, and the breakdown of sugars and fats. Therefore, the compound’s interaction with these proteins could potentially affect these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with the oxidoreductase proteins. If the compound inhibits the proteins’ activity, it could potentially disrupt the processes they are involved in, leading to various cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorobenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Preparation of 4-chlorobenzylamine: This can be achieved by the reduction of 4-chlorobenzonitrile using hydrogen gas in the presence of a palladium catalyst.
Synthesis of 3-(4-phenylpiperazin-1-yl)propylamine: This involves the reaction of 1-phenylpiperazine with 3-chloropropylamine under reflux conditions.
Formation of the oxalamide linkage: The final step involves the reaction of 4-chlorobenzylamine with 3-(4-phenylpiperazin-1-yl)propylamine in the presence of oxalyl chloride to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(4-chlorobenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
N1-(4-chlorobenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-chlorobenzyl)-N2-(3-(4-methylpiperazin-1-yl)propyl)oxalamide
- N1-(4-chlorobenzyl)-N2-(3-(4-ethylpiperazin-1-yl)propyl)oxalamide
- N1-(4-chlorobenzyl)-N2-(3-(4-isopropylpiperazin-1-yl)propyl)oxalamide
Uniqueness
N1-(4-chlorobenzyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is unique due to the presence of the phenylpiperazine moiety, which imparts specific biological activity and receptor affinity. This distinguishes it from similar compounds that may have different substituents on the piperazine ring, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O2/c23-19-9-7-18(8-10-19)17-25-22(29)21(28)24-11-4-12-26-13-15-27(16-14-26)20-5-2-1-3-6-20/h1-3,5-10H,4,11-17H2,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDZRINQTOBJGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.